molecular formula C15H18F3NO5 B2718424 3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine CAS No. 2034246-76-7

3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine

Cat. No.: B2718424
CAS No.: 2034246-76-7
M. Wt: 349.306
InChI Key: JELHDRLYBVYNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.306. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The molecular formula of 3-(2,2,2-trifluoroethoxy)-1-(2,3,4-trimethoxybenzoyl)azetidine is C15H18F3N1O5C_{15}H_{18}F_3N_1O_5. The structure features a trifluoroethoxy group and a trimethoxybenzoyl moiety attached to an azetidine ring. This unique combination of functionalities may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of azetidine derivatives. For example, a related compound was found to exhibit significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization at the colchicine binding site . The azetidine scaffold is particularly attractive for drug design due to its ability to mimic natural products while providing enhanced stability and bioavailability.

Table 1: Cytotoxicity of Azetidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of tubulin polymerization
Combretastatin A-4 analogHCT-116TBDVascular targeting via tubulin inhibition
Benzothieno[3,2-d]-1,2,3-triazineHeLaTBDDNA binding and antiproliferative effect

The proposed mechanism of action for azetidine derivatives like this compound includes:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin and disrupt microtubule dynamics, which is critical for cancer cell proliferation.
  • DNA Interaction : Some azetidine derivatives exhibit DNA-binding capabilities that can lead to apoptosis in cancer cells .

Case Studies

In a study investigating the biological activity of azetidine derivatives, researchers synthesized several compounds based on the azetidine framework. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) through mechanisms involving tubulin inhibition .

Properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHDRLYBVYNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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